4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine

Description

BenchChem offers high-quality 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-(4-chlorophenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBZVTGEZZUYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive scientific overview of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2] This document details the molecule's physicochemical properties, outlines a viable synthetic pathway with a step-by-step protocol, and explores its chemical reactivity. Furthermore, it covers analytical characterization through spectroscopic methods, discusses potential pharmacological applications based on its structural motifs, and provides essential safety information. The guide is intended for researchers and professionals in drug discovery and development, offering insights grounded in established chemical principles and supported by authoritative references.

Introduction: The Prominence of Pyrimidine Scaffolds

The pyrimidine ring system, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of modern medicinal chemistry.[3] Its derivatives are integral to life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1] Beyond this fundamental biological role, the pyrimidine scaffold is a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets. This has led to the development of numerous drugs with diverse therapeutic applications, including antiviral agents (e.g., Zidovudine), antibacterial medications (e.g., Trimethoprim), and anticancer therapies.[3][4]

The incorporation of specific substituents, such as halogens and aryl groups, can significantly modulate the pharmacological profile of the pyrimidine core.[5] The presence of a chlorine atom, as seen in the target molecule, often enhances membrane permeability and metabolic stability, and can serve as a crucial reactive handle for further chemical modification.[5] The 4-chlorophenyl moiety is also a common feature in potent enzyme inhibitors, suggesting that 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine holds considerable potential as a building block for novel therapeutic agents.

Physicochemical and Structural Characterization

A precise understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine

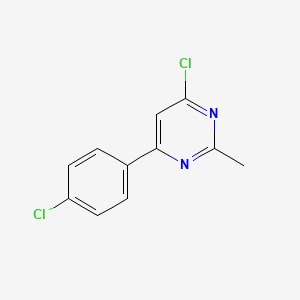

Chemical Structure

The molecule consists of a central pyrimidine ring substituted at position 2 with a methyl group, at position 4 with a chlorine atom, and at position 6 with a 4-chlorophenyl group.

Caption: Chemical structure of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine.

Physicochemical Properties

The key physicochemical data for the title compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 239.10 g/mol | [6] |

| Exact Mass | 238.006 g/mol | [6] |

| Topological Polar Surface Area | 25.8 Ų | [6] |

| XLogP3 | 3.9 | [6] |

| Appearance | White to Almost white powder to crystal (predicted) | [8] |

| Solubility | Low aqueous solubility predicted | [9] |

Synthesis and Reactivity

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine, followed by functional group manipulation. A plausible and efficient route to the title compound involves a Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Pathway

The synthesis can be logically approached in two stages: first, the creation of a versatile dichlorinated pyrimidine intermediate, and second, the selective cross-coupling to introduce the 4-chlorophenyl group.

Caption: Proposed synthetic workflow via Suzuki-Miyaura coupling.

Causality behind Experimental Choices: This pathway is chosen for its high efficiency and regioselectivity. The chlorine atom at the 4-position of the pyrimidine ring is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 2-position.[10] Microwave-assisted heating is employed to significantly reduce reaction times and improve yields.[10]

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is a representative methodology based on similar documented reactions.[10]

-

Vessel Preparation: To a 10 mL microwave reaction vial, add 2,4-dichloro-6-methylpyrimidine (1.0 mmol, 1 equiv.), 4-chlorophenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.5 mmol, 2.5 equiv.).

-

Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

-

Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 15-20 minutes.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the final product.

Reactivity Profile: Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C4 position is activated by the electron-withdrawing nitrogen atoms in the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SₙAr). This provides a powerful method for introducing a wide variety of functional groups (e.g., amines, alkoxides, thiols), enabling the creation of diverse chemical libraries for drug screening.[11]

Caption: General reactivity of the C4-chloro group in SₙAr reactions.

Spectroscopic and Analytical Characterization

Structural elucidation relies on a combination of modern spectroscopic techniques. While experimental data for the title compound is not widely published, its expected spectral characteristics can be accurately predicted.[12][13]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the C2-methyl group (around δ 2.5-2.7 ppm), a singlet for the C5-proton on the pyrimidine ring (around δ 7.0-7.5 ppm), and two doublets in the aromatic region (around δ 7.4-8.2 ppm) corresponding to the AA'BB' system of the 4-chlorophenyl ring.[14]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the methyl carbon, the five unique aromatic carbons of the chlorophenyl ring, and the four unique carbons of the pyrimidine ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for C=C and C=N stretching in the aromatic and heteroaromatic rings (approx. 1500-1600 cm⁻¹), C-H stretching (approx. 2900-3100 cm⁻¹), and C-Cl stretching (approx. 700-800 cm⁻¹).[15]

-

Mass Spectrometry (MS): In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 238. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a rough 9:6:1 ratio) would be a definitive feature.[9]

-

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure and detailed information about bond lengths, angles, and intermolecular packing in the solid state.[16][17]

Potential Biological and Pharmacological Significance

The structural components of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine suggest several promising avenues for therapeutic applications.

-

Kinase Inhibition: Many potent kinase inhibitors feature a substituted pyrimidine scaffold that forms key hydrogen bonds within the ATP-binding site of the enzyme. The bisanilinopyrimidine class, for example, has yielded highly selective Aurora kinase inhibitors for cancer therapy.[16][18] The title compound serves as a valuable intermediate for synthesizing analogs that could target various protein kinases.

-

Antimicrobial and Antiviral Activity: The pyrimidine nucleus is central to many antimicrobial and antiviral drugs.[3][4] The lipophilicity conferred by the chlorophenyl group could enhance cellular uptake, making derivatives of this molecule interesting candidates for screening against bacterial, fungal, or viral targets.

-

Anti-inflammatory and Analgesic Properties: Various pyrimidine derivatives have been reported to possess significant anti-inflammatory and analgesic activities.[2] The specific substitution pattern of the title compound could be explored for its potential to modulate inflammatory pathways.

The reactive C4-chloro group is the key to unlocking this potential, allowing for the systematic synthesis of derivatives where different functional groups can be installed to probe structure-activity relationships (SAR) and optimize for potency and selectivity against a chosen biological target.

Safety and Handling

Based on data for structurally similar compounds like 4-Chloro-6-methyl-2-phenylpyrimidine, the following GHS hazard classifications should be assumed pending specific experimental data:[9]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine is a well-defined chemical entity with significant potential as a scaffold and intermediate in drug discovery. Its structure combines the privileged pyrimidine core with substituents known to confer valuable pharmacological properties. The molecule is accessible through robust and scalable synthetic methods like the Suzuki-Miyaura coupling, and its reactive chloro-substituent offers a versatile handle for the generation of diverse chemical libraries. Future research focused on leveraging this reactivity to synthesize and screen new analogs is warranted to explore its full therapeutic potential across oncology, infectious diseases, and inflammatory disorders.

References

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]

-

PubMed. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]

-

orientjchem.org. (2018). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Available at: [Link]

-

ResearchGate. (2023). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Available at: [Link]

-

Academia.edu. (2016). Synthesis and biological activity of some pyrimidine derivatives. Available at: [Link]

-

PMC. (2012). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Available at: [Link]

-

PubChem. 4-Chloro-6-methyl-2-phenylpyrimidine. Available at: [Link]

-

PubMed. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. Available at: [Link]

-

IUCr Journals. (2022). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[1][3]thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]

-

PubChem. 4-Chloro-6-methylpyrimidine. Available at: [Link]

-

EPA. 4-Chloro-2-methylpyrido[3,4-d]pyrimidine Properties. Available at: [Link]

-

MDPI. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]

-

PubChem. 2-Oxo-4-phenyl-6-(4-chlorophenyl)-1,2-dihydropyrimidine. Available at: [Link]

-

MDPI. (2021). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Available at: [Link]

-

PubChem. 4-Chloro-2-methylthiopyrimidine. Available at: [Link]

-

PubMed. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Available at: [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]

-

precisionFDA. 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE. Available at: [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

-

MDPI. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Available at: [Link]

-

Schrödinger. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available at: [Link]

-

University of Notre Dame. Organic Structure Elucidation Workbook. Available at: [Link]

-

MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 4-CHLORO-2-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE CAS#: 66744-01-2 [chemicalbook.com]

- 8. 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine | 1354749-13-5 | TCI AMERICA [tcichemicals.com]

- 9. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 14. youtube.com [youtube.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.iucr.org [journals.iucr.org]

- 18. Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the specificity of this molecule, this guide also incorporates data from closely related analogs to provide a broader context for its potential properties and applications.

Core Identifiers and Chemical Structure

The compound 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine is systematically named 4-chloro-2-(4-chlorophenyl)-6-methylpyrimidine . The nomenclature may vary in literature and databases, but the Chemical Abstracts Service (CAS) has assigned a unique identifier to this specific chemical entity.

Table 1: Core Identifiers for 4-Chloro-2-(4-chlorophenyl)-6-methylpyrimidine

| Identifier | Value | Source |

| CAS Number | 66744-01-2 | Echemi, ChemicalBook[1] |

| Molecular Formula | C₁₁H₈Cl₂N₂ | Echemi |

| Molecular Weight | 239.10 g/mol | Echemi |

| IUPAC Name | 4-chloro-2-(4-chlorophenyl)-6-methylpyrimidine | (Consistent with structure) |

| Canonical SMILES | CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl | (Inferred from structure) |

| InChI Key | (Not explicitly found in searches) | |

| PubChem CID | (Not explicitly found in searches) |

Physicochemical Properties

Table 2: Computed and Analog-Based Physicochemical Properties

| Property | Value | Source/Rationale |

| Physical Form | Expected to be a solid | Based on analogous pyrimidine structures[2] |

| Melting Point | Not available (experimental) | A related compound, 2,4-Dichloro-6-methylpyrimidine, has a melting point of 44-47 °C |

| Boiling Point | Not available (experimental) | A related compound, 2,4-Dichloro-6-methylpyrimidine, has a boiling point of 219 °C |

| Solubility | Limited in water; soluble in organic solvents | General characteristic of similar heterocyclic compounds[3] |

| XLogP3 | 3.9 | Echemi |

| Topological Polar Surface Area | 25.8 Ų | Echemi |

Synthesis and Reactivity

The synthesis of substituted pyrimidines is a well-established area of organic chemistry. While a specific protocol for 4-chloro-2-(4-chlorophenyl)-6-methylpyrimidine is not detailed in the available literature, a general and highly plausible synthetic route can be devised based on common pyrimidine syntheses.[4]

General Synthetic Approach

A common method for the synthesis of such pyrimidines involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine, followed by chlorination.

Sources

- 1. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H33260.06 [thermofisher.com]

- 3. 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

Thermodynamic stability of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine

Foreword: Proactive Stability Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail early, fail fast" is paramount. However, a more nuanced mantra, "characterize early, succeed faster," offers a more constructive roadmap. The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential, dictating its shelf-life, formulation strategy, and ultimately, its safety and efficacy. Understanding the thermodynamic stability of a molecule is not a late-stage validation exercise but a foundational pillar of preclinical development.

This guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine, a heterocyclic compound with structural motifs common in medicinal chemistry. As researchers, scientists, and drug development professionals, our goal is to move beyond mere data collection. We must understand the causality behind a molecule's behavior under stress. This document is structured to provide not just the "how" but the "why," grounding experimental protocols in solid scientific reasoning to build a robust and predictive stability profile.

Section 1: Core Stability Assessment - Thermal Analysis

Before subjecting the molecule to chemical stress, we must first understand its intrinsic thermal properties in the solid state. These analyses provide a baseline for the compound's physical stability and define the temperature limits for its handling and processing.

The Rationale for Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses of solid-state characterization. DSC measures the heat flow into or out of a sample as a function of temperature, revealing transitions like melting, crystallization, and polymorphism.[1][2][3][4] A high, sharp melting point is often an initial indicator of a stable crystal lattice. TGA measures mass changes with temperature, precisely identifying the onset of thermal decomposition.[5][6][7] Together, they define the thermodynamic landscape of the solid form.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm), enthalpy of fusion (ΔHfus), and screen for potential polymorphic or phase transitions of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a T-zero aluminum pan.

-

Sealing: Hermetically seal the pan to prevent any mass loss due to sublimation before melting.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) to ensure an inert atmosphere.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of any endothermic or exothermic events. Integrate the area under the melting endotherm to calculate the enthalpy of fusion.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA microbalance.

-

Thermal Program:

-

Equilibrate the furnace at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

Data Analysis: Analyze the resulting curve of mass vs. temperature. The onset of decomposition is typically defined as the temperature at which a 5% mass loss occurs (Td5%).

Workflow for Thermal Analysis

Caption: Workflow for DSC and TGA analysis.

Anticipated Results and Interpretation

The following table presents hypothetical data for the thermal analysis of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine.

| Parameter | Value | Interpretation |

| DSC Melting Point (Tm) | 185.4 °C | A sharp endotherm suggests a crystalline solid with a distinct melting point. |

| Enthalpy of Fusion (ΔHfus) | 110.2 J/g | Indicates the energy required to break the crystal lattice; provides a quantitative measure of lattice stability. |

| TGA Decomposition (Td5%) | 265.8 °C | The compound is thermally stable up to this temperature, well above its melting point, suggesting good solid-state stability under thermal stress.[8][9][10] |

These results would suggest that the molecule possesses high intrinsic thermal stability in its solid form, making it suitable for standard pharmaceutical processing techniques like milling and blending without risk of thermal decomposition.

Section 2: Forced Degradation Studies - A Predictive Framework

Forced degradation, or stress testing, is a cornerstone of stability assessment mandated by regulatory bodies like the ICH.[11][12][13][14][15] The objective is to intentionally degrade the API to an extent of 5-20%.[11] This allows for the identification of likely degradation products, the elucidation of degradation pathways, and critically, the development and validation of a stability-indicating analytical method.[13]

Causality in Stress Condition Selection

The structure of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine dictates the choice of stress conditions. The key features are:

-

A C-Cl bond on the pyrimidine ring: This is a potential site for nucleophilic substitution (hydrolysis).

-

A substituted aromatic ring: Susceptible to photolytic degradation.

-

The pyrimidine core: Can be susceptible to oxidation.

The Analytical Engine: Stability-Indicating UPLC-MS Method

A robust analytical method is required to separate the parent API from all process impurities and stress-induced degradants. An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Photodiode Array (PDA) detector and a tandem mass spectrometer (MS/MS) is the gold standard.[16][17][18][19][20]

Overall Forced Degradation Workflow

Caption: Workflow for forced degradation and analysis.

Step-by-Step Stress Protocols

For each condition, a stock solution of the API (e.g., 1 mg/mL in acetonitrile/water) is diluted with the stressor to a final concentration of ~0.1 mg/mL. A control sample (API in solvent) is stored under ambient conditions.

2.3.1 Acid Hydrolysis

-

Protocol: Mix 1 mL of API stock with 9 mL of 0.1 M HCl. Incubate in a water bath at 60 °C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Rationale: The acidic conditions are expected to catalyze the hydrolysis of the C4-chloro substituent, a common degradation pathway for chloropyrimidines, to form a hydroxypyrimidine (pyrimidone) tautomer.[21][22]

2.3.2 Base Hydrolysis

-

Protocol: Mix 1 mL of API stock with 9 mL of 0.1 M NaOH. Incubate in a water bath at 60 °C. Withdraw aliquots at shorter intervals (e.g., 30 min, 1, 2, 4 hours) as base-catalyzed hydrolysis is often faster. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Rationale: Similar to acid hydrolysis, this targets the C-Cl bond via nucleophilic aromatic substitution. The rate and product profile may differ from the acid-catalyzed reaction.[21][23]

2.3.3 Oxidative Degradation

-

Protocol: Mix 1 mL of API stock with 9 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at 4, 8, 24, and 48 hours.

-

Rationale: H₂O₂ is used to simulate potential oxidative stress. The nitrogen atoms in the pyrimidine ring can be susceptible to N-oxide formation, or the methyl group could undergo oxidation.[24][25]

2.3.4 Thermal Degradation (Solution & Solid)

-

Protocol (Solution): Prepare a solution of the API in the analysis solvent. Reflux at 80 °C for 24 hours.

-

Protocol (Solid): Store the solid API powder in an oven at 80 °C for 7 days. Dissolve in solvent for analysis.

-

Rationale: This assesses the stability of the molecule at elevated temperatures, distinct from the rapid decomposition seen in TGA. It helps identify degradation products that may form during processing or long-term storage in hot climates.

2.3.5 Photostability

-

Protocol: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A parallel set of samples should be wrapped in aluminum foil as dark controls.

-

Rationale: The presence of two chlorinated aromatic rings makes the molecule a candidate for photolytic degradation. UV energy can induce homolytic cleavage of the C-Cl bonds, leading to radical-mediated degradation pathways.[26][27]

Summary of Hypothetical Forced Degradation Results

The goal is to achieve a target degradation of 5-20%. The conditions may need to be adjusted (e.g., stronger acid/base, higher temperature) if degradation is insufficient.

| Stress Condition | Time | % Degradation (Hypothetical) | Major Degradation Products (DPs) |

| 0.1 M HCl | 24 h @ 60°C | 12.5% | 1 (DP-1) |

| 0.1 M NaOH | 4 h @ 60°C | 18.2% | 1 (DP-1) |

| 3% H₂O₂ | 48 h @ RT | 8.5% | 2 (DP-2, DP-3) |

| Thermal (Solid) | 7 days @ 80°C | < 1.0% | No significant DPs |

| Photolytic (ICH Q1B) | - | 6.7% | 1 (DP-4) |

| Control | 48 h @ RT | < 0.5% | No significant DPs |

This hypothetical data suggests the molecule is most susceptible to hydrolysis, moderately susceptible to oxidation and photolysis, and highly stable in its solid form under thermal stress.

Section 3: Structural Elucidation of Degradation Products

Identifying the structure of major degradation products is a regulatory expectation and is critical for understanding the molecule's liability. High-Resolution Mass Spectrometry (HRMS), particularly UPLC-QToF-MS/MS, is the definitive tool for this task.[28][29][30][31][32]

Proposed Primary Degradation Pathway: Hydrolysis

Based on the chemistry of chloropyrimidines, the most probable degradation product under both acidic and basic conditions (DP-1) is the replacement of the C4-chloro group with a hydroxyl group.

Proposed Hydrolytic Degradation Pathway

Caption: Proposed pathway for hydrolytic degradation.

Strategy for Structural Confirmation

-

High-Resolution Mass Data: The UPLC-QToF analysis of the stressed sample would provide an accurate mass for DP-1. A measured mass of ~248.0560 would correspond to the elemental composition C₁₁H₉ClN₂O, confirming the loss of HCl and the gain of an oxygen atom.

-

MS/MS Fragmentation Analysis: The fragmentation pattern of the parent compound would be compared to that of DP-1. Key fragments corresponding to the chlorophenylpyrimidine core would be expected to shift by the mass difference between Cl and OH. This comparative analysis provides definitive structural confirmation.

Conclusion and Strategic Recommendations

This technical guide outlines a comprehensive, scientifically-grounded strategy for assessing the thermodynamic stability of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine. The hypothetical results from this framework indicate a molecule with excellent intrinsic thermal stability in the solid state but a clear susceptibility to hydrolytic degradation.

Key Findings (Hypothetical):

-

High Thermal Stability: The molecule is stable well above its melting point, posing no significant risk during thermal processes like drying or milling.

-

Primary Degradation Pathway: Hydrolysis of the C4-chloro substituent is the most significant liability, occurring under both acidic and basic conditions.

-

Moderate Liabilities: The compound shows moderate sensitivity to oxidative and photolytic stress.

Recommendations for Drug Development:

-

Storage and Handling: The API should be stored in well-sealed containers with desiccants to protect it from moisture.

-

Formulation Strategy: Aqueous-based formulations should be avoided or carefully buffered to a neutral pH. Excipient compatibility studies should focus on avoiding acidic or basic excipients that could catalyze hydrolysis.

-

Packaging: For the final drug product, light-protective packaging (e.g., amber vials, opaque blisters) is recommended to mitigate the risk of photodegradation.

By undertaking this rigorous, front-loaded stability assessment, development teams can proactively address molecular liabilities, leading to a more efficient and successful path to a stable, safe, and effective pharmaceutical product.

References

-

Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters. [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. Waters. [Link]

-

Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Request PDF. [Link]

-

Klick, S., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

MDPI. (n.d.). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. [Link]

-

TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

-

Labcompare. (2024, September 25). RS-DSC: Setting a New Standard for High-Concentration Drug Stability Testing. Labcompare. [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

-

Sadowska, K., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials (Basel, Switzerland), 14(15), 4272. [Link]

-

Itahara, T., Tada, M., & Ide, N. (1986). Oxidation of pyrimidine bases and their derivatives with hydrogen peroxide in hydrochloric acid. Nucleic acids symposium series, (17), 17–20. [Link]

-

ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. ResolveMass. [Link]

-

University of Waterloo. (n.d.). Photochemical Degradation of Chlorobenzene. UWSpace. [Link]

-

ResolveMass Laboratories Inc. (2025, July 29). DSC Analysis Pharmaceutical Case Study. ResolveMass. [Link]

-

JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. JoVE. [Link]

-

National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]

-

AKJournals. (2023, January 17). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. Acta Chromatographica. [Link]

-

Vrije Universiteit Brussel. (n.d.). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Fingerprint. [Link]

-

International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. ICH. [Link]

-

Innoscience Research. (n.d.). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Innoscience Research. [Link]

-

ResearchGate. (2025, August 6). A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. Request PDF. [Link]

-

Walsh Medical Media. (2024, August 26). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Walsh Medical Media. [Link]

-

Royal Society of Chemistry. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - pyrimidines. RSC Publishing. [Link]

-

MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

PubMed. (1966, July). Antioxidative effects of purine bases on hydrogen peroxide oxidation of pyrimidine bases. Archives of Biochemistry and Biophysics, 115(1), 226-9. [Link]

-

ResearchGate. (n.d.). Proposed pathway for oxidative pyrimidine metabolism (A) and catabolic.... ResearchGate. [Link]

-

PubMed. (n.d.). Cometabolic degradation of chlorinated aromatic compounds. PubMed. [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). EPFL. [Link]

-

University of Iowa. (n.d.). Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. Iowa Research Online. [Link]

-

Semantic Scholar. (1997, June 1). Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Thermo gravimetric analysis (TGA) and DTG curve of the catalyst. ResearchGate. [Link]

-

National Institutes of Health. (2022, May 20). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. PMC. [Link]

-

Indiana State University. (1997, April 12). Purine and Pyrimidine Metabolism. ISU. [Link]

-

ACS Publications. (n.d.). Alkaline hydrolysis of the dihydropyrimidines. Journal of the American Chemical Society. [Link]

-

Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. [Link]

-

PubMed. (n.d.). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. Journal of Biological Chemistry. [Link]

-

Figshare. (n.d.). Collection - Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - Organic Process Research & Development. Figshare. [Link]

-

ResearchGate. (n.d.). Downregulation of genes involved in pyrimidine metabolism after H2O2.... ResearchGate. [Link]

-

Taylor & Francis eBooks. (n.d.). Microbial Degradation of Chlorinated Aromatic Compounds. Taylor & Francis. [Link]

-

National Institutes of Health. (2012, October 8). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PMC. [Link]

-

MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.

-

PubMed. (n.d.). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PLoS One. [Link]

- Google Patents. (n.d.). US3172874A - Xnxz xnx xnx.

Sources

- 1. tainstruments.com [tainstruments.com]

- 2. quercus.be [quercus.be]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. epfl.ch [epfl.ch]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. database.ich.org [database.ich.org]

- 16. waters.com [waters.com]

- 17. lcms.cz [lcms.cz]

- 18. akjournals.com [akjournals.com]

- 19. researchgate.net [researchgate.net]

- 20. walshmedicalmedia.com [walshmedicalmedia.com]

- 21. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 22. figshare.com [figshare.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Oxidation of pyrimidine bases and their derivatives with hydrogen peroxide in hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antioxidative effects of purine bases on hydrogen peroxide oxidation of pyrimidine bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 28. researchgate.net [researchgate.net]

- 29. Advances in structure elucidation of small molecules using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. scispace.com [scispace.com]

- 31. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchportal.vub.be [researchportal.vub.be]

Technical Whitepaper: Solubility Thermodynamics and Process Engineering of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine (hereafter CCMP ) is a critical heterocyclic intermediate utilized primarily in the synthesis of strobilurin fungicides and specific tyrosine kinase inhibitors.[1] Its structural integrity—defined by a pyrimidine core substituted with a lipophilic 4-chlorophenyl group and an electron-withdrawing chlorine atom—dictates a distinct solubility profile essential for yield optimization during scale-up.[1]

This guide provides a technical framework for determining the solubility profile of CCMP. Unlike simple salts, CCMP exhibits non-ideal solution behavior due to

Physicochemical Identity[10]

Theoretical Solubility Profile & Solvent Selection

Based on the structural analogs of chlorinated phenyl-pyrimidines (e.g., Dasatinib intermediates, Azoxystrobin precursors), CCMP follows a "Lipophilic Aromatic" solubility trend.[1] The presence of the chlorophenyl moiety significantly suppresses water solubility and enhances affinity for polar aprotic and aromatic solvents.[1]

Predicted Solubility Hierarchy

The following hierarchy is derived from the Hansen Solubility Parameters (HSP) and dielectric constants of standard process solvents.

| Solvent Class | Representative Solvents | Solubility Potential | Process Utility |

| Aromatics | Toluene, Xylene | High | Primary solvent for reaction and hot filtration.[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate-High | Ideal for recrystallization (positive temperature coefficient).[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | High solubility but avoided in final stages due to ICH limits.[1] |

| Polar Aprotic | DMF, DMSO, NMP | High | Used for |

| Alcohols | Methanol, Ethanol, IPA | Low-Moderate | Excellent anti-solvents for crystallization.[1] |

| Alkanes | n-Heptane, Hexane | Insoluble | Wash solvents to remove non-polar impurities.[1] |

Critical Insight: The solubility of CCMP in Ethyl Acetate typically exhibits a steep curve—low at 0°C and high at reflux (77°C).[1] This makes Ethyl Acetate/Heptane the preferred solvent system for purification.[1]

Experimental Protocol: Gravimetric Solubility Determination

To generate precise mole-fraction data (

The Self-Validating Protocol

This workflow ensures thermodynamic equilibrium is reached, preventing false solubility readings caused by slow dissolution kinetics.[1]

Figure 1: Isothermal Gravimetric Analysis Workflow for Solubility Determination.

Calculation

The mole fraction solubility (

- : Mass of solution

- : Mass of solute (CCMP)

- : Molar mass of CCMP

- : Molar mass of solvent[1]

Thermodynamic Modeling

Raw data points must be correlated using thermodynamic models to interpolate solubility at any process temperature.[1] For rigid aromatic systems like CCMP, the Modified Apelblat Equation is the industry standard, often outperforming the van't Hoff equation due to its ability to account for the non-ideal temperature dependence of the enthalpy of solution.[1]

Modified Apelblat Equation

-

A, B, C: Empirical parameters derived from regression analysis.

-

Interpretation:

Thermodynamic Parameters

Using the van't Hoff analysis, we derive the driving forces:

Process Engineering: Recrystallization Strategy

The solubility profile dictates the purification strategy.[1] For CCMP, the primary impurity is often the regioisomer or unreacted chlorinating agents.[1]

Solvent/Anti-Solvent Logic

We utilize the "Metastable Zone Width" (MSZW).[1] The goal is to cool the solution into the metastable zone to induce controlled nucleation, rather than crashing out amorphous material.[1]

Figure 2: Recrystallization Process Flow based on Differential Solubility.[1]

Senior Scientist's Note on Polymorphism

Chlorinated pyrimidines are prone to solvate formation .[1] When crystallizing from Toluene or Methanol, verify the dried solid using DSC (Differential Scanning Calorimetry).[1] If the melting point shifts or an extra endotherm appears, you have likely formed a Toluene solvate.[1]

-

Recommendation: Use Ethyl Acetate/Heptane for the final API-grade step to avoid toxic solvates (Class 2/3 solvents).[1]

References

-

Baluja, S., et al. "Solubility of pyrimidine derivatives in different organic solvents at different temperatures."[1] World Scientific News, vol. 44, 2016, pp. 13-34.[1][6] (Methodology for Pyrimidine Solubility).[1][7][6]

-

Wang, J., et al. "Thermodynamic models for correlation of solubility of 2-amino-4,6-dichloropyrimidine in pure solvents."[1] Journal of Chemical & Engineering Data, vol. 62, no. 9, 2017. (Thermodynamic Modeling of Chlorinated Pyrimidines).

-

Google Patents. "Synthetic method of 4-chloro-2-methyl pyrimidine."[1] Patent CN110372602A.[1] (Process Chemistry Context).

-

PubChem. "4-Chloro-6-methyl-2-phenylpyrimidine (Compound Summary)." National Library of Medicine.[1] (Structural Analog Data).

Sources

- 1. 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 7. medcraveonline.com [medcraveonline.com]

Literature review of chlorophenyl pyrimidine derivatives synthesis

An In-depth Technical Guide to the Synthesis of Chlorophenyl Pyrimidine Derivatives

Abstract

Chlorophenyl pyrimidine derivatives represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1][2][3] Their prevalence is due to the pyrimidine ring's ability to mimic endogenous nucleobases, facilitating interactions with key biological targets like protein kinases, while the chlorophenyl moiety often serves to enhance binding affinity and modulate pharmacokinetic properties.[1][3][4] This technical guide provides a comprehensive review of the principal synthetic strategies for accessing this critical molecular scaffold. We will delve into the mechanistic underpinnings and practical execution of both classical cyclocondensation reactions for de novo ring construction and modern cross-coupling methodologies for the functionalization of pre-existing pyrimidine cores. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals dedicated to the design and synthesis of next-generation therapeutics.

Introduction: The Strategic Importance of the Chlorophenyl Pyrimidine Scaffold

The pyrimidine nucleus is a privileged scaffold in drug discovery, not only due to its presence in the nucleic acids of DNA and RNA but also for its synthetic versatility and favorable drug-like properties.[5][6][7] When appended with a chlorophenyl group, the resulting architecture has proven exceptionally effective, particularly in the development of small-molecule protein kinase inhibitors.[1][2][4] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[5] The pyrimidine core often acts as a hinge-binding motif within the ATP-binding site of kinases, while the chlorophenyl substituent can occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.[1]

Synthetically, the challenge lies in the efficient and regioselective construction of these disubstituted heterocycles. The two primary strategic approaches are:

-

Ring Construction: Building the pyrimidine ring from acyclic precursors that already contain the chlorophenyl moiety.

-

Ring Functionalization: Introducing the chlorophenyl group onto a pre-formed, often halogenated, pyrimidine ring.

This guide will explore the most powerful reactions within each of these strategic domains, providing the necessary context for chemists to make informed decisions in their synthetic planning.

Core Synthetic Strategies I: De Novo Ring Construction via Cyclocondensation

Building the heterocyclic core from the ground up offers a direct route to complex pyrimidines. This approach is particularly valuable when the desired substitution pattern is not easily accessible through functionalization.

The Biginelli Reaction: A Classic Multicomponent Approach

First reported in 1893, the Biginelli reaction is a one-pot, three-component condensation of an aryl aldehyde (such as chlorobenzaldehyde), a β-ketoester, and urea or thiourea.[8][9] Its enduring appeal lies in its operational simplicity and atom economy, making it an excellent tool for generating libraries of dihydropyrimidinones (DHPMs), which can be subsequently oxidized or further modified.[10][11]

The reaction is typically acid-catalyzed, and its mechanism is believed to proceed through an initial aldol condensation between the aldehyde and the β-ketoester, followed by nucleophilic attack by urea and a final cyclizing dehydration.[8][12]

Caption: The Biginelli reaction pathway.

Expert Insight: The choice of acid catalyst (from HCl to Lewis acids like Yb(OTf)₃) can significantly impact reaction times and yields.[12] For substrates prone to side reactions, milder conditions using Lewis acids are often preferable as they can be run under neutral or near-neutral pH, preventing degradation of sensitive functional groups.

The Gewald Reaction: A Gateway to Fused Pyrimidine Systems

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[13][14] While not a direct pyrimidine synthesis, the resulting 2-aminothiophene is a versatile intermediate for constructing thieno[2,3-d]pyrimidines, a class of fused heterocycles with significant biological activity.[15]

The mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization.[13][16] The 2-amino group of the thiophene product can then be reacted with various reagents to build the adjacent pyrimidine ring.

Core Synthetic Strategies II: Functionalization of the Pyrimidine Core

Perhaps the most versatile and widely used strategy involves the modification of a pre-functionalized pyrimidine, such as the inexpensive and commercially available 2,4-dichloropyrimidine.[17][18] This approach allows for the late-stage introduction of diversity elements, which is highly advantageous in drug discovery programs.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent method for forming C-C bonds between sp²-hybridized carbons. In this context, it is used to couple a halogenated pyrimidine with a (chloro)phenylboronic acid (or vice-versa). The reaction's tolerance of a wide variety of functional groups and its generally high yields have made it a workhorse in medicinal chemistry.[19][20][21]

The catalytic cycle is a well-understood process involving a Pd(0) active species that undergoes oxidative addition into the C-X bond, followed by transmetalation with the boronic acid derivative and reductive elimination to form the product and regenerate the catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Trustworthiness: The success of a Suzuki coupling is critically dependent on the choice of catalyst, base, and solvent. The lower reactivity of C-Cl bonds compared to C-Br or C-I bonds often necessitates the use of more electron-rich, bulky phosphine ligands (e.g., those developed by Buchwald or Fu) to facilitate the rate-limiting oxidative addition step.[22]

Comparative Data for Suzuki Catalysts:

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | 5 | [22] |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 85-95 | 5 | [19] |

| PEPPSI-IPr | K₃PO₄ | 1,4-Dioxane | 80 | 2 | ~90 | 0.5 |[22] |

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical copper-catalyzed coupling method. While the C-C coupling variant (Ullmann reaction) has often been superseded by palladium-catalyzed methods, the Ullmann condensation (for C-N, C-O, and C-S bond formation) remains highly relevant.[23][24][25] It is an effective alternative to the Buchwald-Hartwig amination, particularly for coupling aryl halides with anilines or phenols.[23]

Traditional Ullmann conditions required harsh temperatures (>200 °C) and stoichiometric copper.[23] Modern protocols, however, utilize soluble copper(I) catalysts with ligands like phenanthroline, enabling the reactions to proceed under much milder conditions.[23][26]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental and powerful strategy for functionalizing electron-deficient heteroaromatics like pyrimidines. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the halide-bearing carbons towards attack by nucleophiles such as amines, alcohols, and thiols.

A key consideration for dichloropyrimidines is regioselectivity. For 2,4-dichloropyrimidine, SNAr reactions almost invariably occur at the C4 position first.[17] This pronounced selectivity is attributed to the greater electron deficiency and stabilization of the Meisenheimer intermediate at the C4 position. This predictable reactivity is a significant advantage, as it allows for the sequential and controlled introduction of two different nucleophiles.[6][17][27]

Caption: Sequential SNAr workflow on 2,4-dichloropyrimidine.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative example for the synthesis of a 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine derivative, adapted from literature procedures.[19][22] This self-validating system allows for clear monitoring by standard analytical techniques.

Objective: To synthesize 5-(4'-chlorobiphenyl-4-yl)-4,6-dichloropyrimidine.

Materials:

-

5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq, 0.986 mmol, 320 mg)

-

(4-chlorophenyl)boronic acid (1.1 eq, 1.08 mmol, 169 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 0.0493 mmol, 57 mg)

-

Potassium phosphate (K₃PO₄) (2.0 eq, 1.972 mmol, 419 mg)

-

1,4-Dioxane (6 mL)

-

Distilled water (1.5 mL)

Step-by-Step Methodology:

-

Inert Atmosphere: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-(4-bromophenyl)-4,6-dichloropyrimidine and Pd(PPh₃)₄.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add 6 mL of degassed 1,4-dioxane via syringe.

-

Initial Stirring: Stir the resulting yellow mixture at room temperature for 30 minutes. The purpose of this pre-stirring is to ensure the catalyst is fully dissolved and homogenously distributed before the addition of other reagents.

-

Reagent Addition: Add the (4-chlorophenyl)boronic acid, K₃PO₄, and 1.5 mL of degassed distilled water.

-

Reaction: Heat the reaction mixture to reflux at 80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase, observing the consumption of the starting bromophenylpyrimidine. The reaction is typically complete within 18-22 hours.[19]

-

Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.

-

Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[20]

Conclusion and Future Outlook

The synthesis of chlorophenyl pyrimidine derivatives is a mature field with a robust toolbox of reliable and scalable reactions. Cyclocondensation reactions like the Biginelli synthesis provide rapid access to pyrimidine cores, while functionalization strategies, dominated by Suzuki-Miyaura coupling and SNAr reactions, offer unparalleled versatility for late-stage diversification. The choice of strategy is dictated by the specific target molecule, desired substitution pattern, and the overall goals of the research program.

Looking forward, the field is moving towards more sustainable and efficient methodologies.[3] This includes the development of greener reaction conditions (e.g., using aqueous media), the exploration of iridium-catalyzed multicomponent syntheses from simple alcohols, and the application of flow chemistry for improved safety and scalability.[3][28] As our understanding of the chemical space deepens, these advanced synthetic techniques will be crucial in producing the next generation of innovative chlorophenyl pyrimidine-based therapeutics.

References

-

A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research. [Link]

-

Biginelli reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]

-

Biginelli Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Gorgani, L., et al. (2017). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 22(7), 1213. [Link]

-

Nirogi, R. V. S., et al. (2011). Convenient and Efficient Synthesis of Some Novel Fused Thieno Pyrimidines Using Gewald's Reaction. Synthetic Communications, 41(12), 1844-1853. [Link]

-

Ahmad, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6296. [Link]

-

Li, J., et al. (2021). Merging Ullmann-type cyclization and ring-expansion: a facile assembly of pyrimidine-fused quinazolinones by copper catalysis. Organic Chemistry Frontiers, 8(10), 2270-2275. [Link]

-

Ahmad, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

-

Lawrence, H. R., et al. (2012). Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7759–7775. [Link]

-

Siddesh, M. B., et al. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. ResearchGate. [Link]

-

Ullmann condensation - Wikipedia. (n.d.). Wikipedia. [Link]

-

Gewald reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Cherney, R. J., & Green, M. A. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 32(15), 1469-1474. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. [Link]

-

Zinad, D. S., & Langer, P. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1437-1446. [Link]

-

Lawrence, H. R., et al. (2012). Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC. [Link]

-

Lawrence, H. R., et al. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. PubMed. [Link]

-

Wheeler, J. D., & Houk, K. N. (2022). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 87(14), 8969–8979. [Link]

-

Irrgang, T., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(48), 14497-14501. [Link]

-

Bijauliya, R. K., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of Molecular Structure, 1282, 135165. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6469. [Link]

-

THE GEWALD SYNTHESIS. (n.d.). OUCI. [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Thieme Chemistry. [Link]

-

A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2024). IJSAT. [Link]

-

Ullmann reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Examples of pyrimidine derivatives with applications in medicinal and materials science. (n.d.). ResearchGate. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. [Link]

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (2015).

-

Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114757. [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2014).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsat.org [ijsat.org]

- 4. Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biomedres.us [biomedres.us]

- 11. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biginelli Reaction [organic-chemistry.org]

- 13. Gewald reaction - Wikipedia [en.wikipedia.org]

- 14. THE GEWALD SYNTHESIS [ouci.dntb.gov.ua]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 19. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 24. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 25. Ullmann Reaction [organic-chemistry.org]

- 26. Merging Ullmann-type cyclization and ring-expansion: a facile assembly of pyrimidine-fused quinazolinones by copper catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 27. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the precise determination of the molecular weight and the empirical and molecular formula of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine. The methodologies detailed herein are grounded in fundamental analytical principles and are designed to meet the rigorous standards of scientific integrity required in research and pharmaceutical development. This document outlines the theoretical underpinnings, step-by-step experimental protocols, and data interpretation for mass spectrometry and elemental analysis. The objective is to equip researchers with a robust, self-validating system for the characterization of this and structurally similar compounds, ensuring data accuracy and reliability.

Introduction: The Significance of Core Structural Characterization

4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine, identified by its CAS Number 66744-01-2, is a halogenated pyrimidine derivative.[1] Compounds within this chemical class are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrimidine core and the influence of the halogen substituents on physicochemical properties.

Accurate characterization of a compound's molecular weight and formula is the bedrock of all subsequent research and development activities. It is a non-negotiable prerequisite for:

-

Structural Elucidation: Confirming the identity of a synthesized or isolated compound.

-

Purity Assessment: Identifying potential impurities and by-products.

-

Stoichiometric Calculations: Ensuring accurate molar concentrations for assays and reactions.

-

Regulatory Compliance: Fulfilling the stringent data requirements for patent applications and regulatory submissions.

This guide emphasizes the causality behind experimental choices, providing not just a protocol, but a validation-centric workflow. The methods described are aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures, which stresses that the objective of validation is to demonstrate that a procedure is suitable for its intended purpose.[2][3]

Foundational Physicochemical Properties

A thorough analysis begins with the theoretical and known properties of the target molecule. These values serve as the benchmark against which experimental data are compared.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈Cl₂N₂ | Echemi[1] |

| CAS Number | 66744-01-2 | Echemi[1] |

| Average Molecular Weight | 239.10 g/mol | Echemi[1] |

| Monoisotopic (Exact) Mass | 238.0064537 Da | Echemi[1] |

The distinction between average molecular weight (calculated using the weighted average of natural isotopic abundances) and exact mass (calculated using the mass of the most abundant isotope for each element) is critical. High-resolution mass spectrometry measures the exact mass, providing a higher degree of confidence in formula determination.

Part I: Molecular Weight Determination via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine, Electron Ionization (EI) is a common and effective ionization method.

3.1. The Rationale for Electron Ionization (EI-MS)

EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[4] This process not only generates a molecular ion (M⁺˙), whose m/z value corresponds to the molecular weight, but also induces characteristic fragmentation. While other "soft" ionization techniques can provide molecular weight data with less fragmentation, the resulting fragmentation pattern from EI serves as a structural fingerprint, offering an additional layer of identity confirmation. The study of fragmentation patterns in pyrimidine derivatives is a well-established field, providing a basis for spectral interpretation.[4][5][6]

3.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the volatility of the target compound, GC-MS is the preferred platform. The gas chromatograph separates the analyte from volatile impurities before it enters the mass spectrometer.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA) to ensure mass accuracy across the desired range (e.g., 50-500 m/z).

-

GC Separation:

-

Injector: Set to 250°C in splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 5 minutes.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: 50 - 350 m/z.

-

-

Data Analysis:

-

Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺˙). The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl.

-

Compare the observed m/z of the monoisotopic peak to the theoretical exact mass (238.01 Da).

-

3.3. Workflow Visualization

Caption: Workflow for Molecular Weight Determination by GC-MS.

Part II: Molecular Formula Analysis

While high-resolution MS provides strong evidence for a molecular formula, elemental analysis offers orthogonal confirmation by directly measuring the mass percentages of the constituent elements. This is a cornerstone of chemical characterization, ensuring the empirical formula is correct.

4.1. The Rationale for Combustion Analysis

Combustion analysis is the standard method for determining the elemental composition of an organic compound. The sample is combusted in a furnace in the presence of excess oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. Halogens are converted to silver halides (e.g., AgCl). The amounts of these combustion products are precisely measured, from which the mass percentages of each element in the original sample can be calculated.

4.2. Theoretical Elemental Composition

Based on the molecular formula C₁₁H₈Cl₂N₂, the theoretical elemental percentages are calculated as follows:

-

Total Molecular Weight: 239.10 g/mol

-

Carbon (C): (11 * 12.011) / 239.10 = 55.26%

-

Hydrogen (H): (8 * 1.008) / 239.10 = 3.37%

-

Chlorine (Cl): (2 * 35.453) / 239.10 = 29.65%

-

Nitrogen (N): (2 * 14.007) / 239.10 = 11.72%

4.3. Experimental Protocol: Combustion-Based Elemental Analysis

This protocol requires a dedicated elemental analyzer. The analysis of organochlorine compounds requires specific instrument configurations and considerations to ensure accurate results.[7][8]

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the elemental analyzer is calibrated using a certified organochlorine standard (e.g., chlorobenzoic acid) with a known elemental composition.

-

Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, pure compound into a tin or silver capsule.

-

Combustion: Place the capsule into the autosampler. The instrument will drop the sample into a high-temperature (approx. 900-1000°C) combustion tube filled with an oxidant.

-

Gas Separation: The resulting gases (CO₂, H₂O, N₂, and HCl which is trapped) are passed through a reduction tube and then separated via a chromatographic column.

-

Detection: A thermal conductivity detector (TCD) measures the concentration of each gas component relative to the helium carrier gas.

-

Calculation: The instrument's software calculates the percentage of C, H, and N based on the detector signals and the initial sample weight. Chlorine is often determined by a separate titration method or specialized detector.

-

Validation: The experimental results must fall within an acceptable tolerance of the theoretical values, typically ±0.4%.

4.4. Data Summary and Validation

| Element | Theoretical % | Experimental % | Acceptance Criteria (±0.4%) |

| Carbon (C) | 55.26 | [Enter Result] | 54.86 - 55.66 |

| Hydrogen (H) | 3.37 | [Enter Result] | 2.97 - 3.77 |

| Nitrogen (N) | 11.72 | [Enter Result] | 11.32 - 12.12 |

| Chlorine (Cl) | 29.65 | [Enter Result] | 29.25 - 30.05 |

4.5. Logical Flow Diagram

Caption: Validation logic for confirming the molecular formula.

Conclusion: A Self-Validating Approach